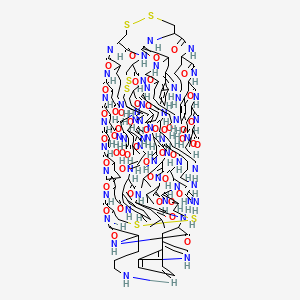

Phrixotoxin 3

Description

Properties

IUPAC Name |

2-[[5-amino-2-[[2-[[6-amino-2-[[22,36,42,95-tetrakis(4-aminobutyl)-77-[(2-amino-3-carboxypropanoyl)amino]-4,16,60-tris(2-amino-2-oxoethyl)-86-benzyl-45,69-bis(3-carbamimidamidopropyl)-19,39-bis(carboxymethyl)-13,48-bis(hydroxymethyl)-33,92-bis(1H-indol-3-ylmethyl)-57,80,89-tris(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,38,41,44,47,50,53,56,59,62,68,71,78,81,84,87,90,93,96-octacosaoxo-54-propan-2-yl-a,27,28,74,75,99-hexathia-2a,3,6,12,15,18,21,24,31,34,37,40,43,46,49,52,55,58,61,67,70,79,82,85,88,91,94,97-octacosazapentacyclo[49.46.4.225,72.06,10.063,67]trihectane-30-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H269N51O48S6/c1-11-91(10)141(174(274)275)225-150(250)108(52-53-132(183)231)203-153(253)114(67-93-48-50-96(230)51-49-93)208-145(245)104(41-21-26-56-179)202-163(263)125-82-277-280-85-128-168(268)222-126-83-278-276-81-124(218-142(242)99(182)70-137(236)237)165(265)205-110(63-87(2)3)143(243)195-78-136(235)196-113(66-92-33-13-12-14-34-92)152(252)206-111(64-88(4)5)151(251)210-115(68-94-76-193-100-37-17-15-35-97(94)100)154(254)198-105(42-22-27-57-180)148(248)219-127(166(266)215-121(73-135(186)234)173(273)227-62-32-47-131(227)170(270)217-123(80-229)162(262)211-117(71-133(184)232)156(256)213-120(75-139(240)241)159(259)200-106(149(249)220-128)43-23-28-58-181)84-279-281-86-129(223-171(271)140(90(8)9)224-160(260)112(65-89(6)7)207-157(257)118(72-134(185)233)214-169(269)130-46-31-61-226(130)172(272)109(204-164(126)264)45-30-60-192-176(189)190)167(267)216-122(79-228)161(261)201-107(44-29-59-191-175(187)188)144(244)197-102(39-19-24-54-177)147(247)212-119(74-138(238)239)158(258)199-103(40-20-25-55-178)146(246)209-116(155(255)221-125)69-95-77-194-101-38-18-16-36-98(95)101/h12-18,33-38,48-51,76-77,87-91,99,102-131,140-141,193-194,228-230H,11,19-32,39-47,52-75,78-86,177-182H2,1-10H3,(H2,183,231)(H2,184,232)(H2,185,233)(H2,186,234)(H,195,243)(H,196,235)(H,197,244)(H,198,254)(H,199,258)(H,200,259)(H,201,261)(H,202,263)(H,203,253)(H,204,264)(H,205,265)(H,206,252)(H,207,257)(H,208,245)(H,209,246)(H,210,251)(H,211,262)(H,212,247)(H,213,256)(H,214,269)(H,215,266)(H,216,267)(H,217,270)(H,218,242)(H,219,248)(H,220,249)(H,221,255)(H,222,268)(H,223,271)(H,224,260)(H,225,250)(H,236,237)(H,238,239)(H,240,241)(H,274,275)(H4,187,188,191)(H4,189,190,192) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKDRDMJNDICMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C2CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC5=CNC6=CC=CC=C65)CCCCN)CC(=O)O)CCCCN)CCCNC(=N)N)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC4=O)CCCNC(=N)N)CC(=O)N)CC(C)C)C(C)C)C(=O)NC(C(=O)N8CCCC8C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(=O)O)CC(=O)N)CO)CC(=O)N)CCCCN)CC9=CNC1=CC=CC=C19)CC(C)C)CC1=CC=CC=C1)CC(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H269N51O48S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Phrixotoxin 3 from Phrixotrichus auratus

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spider venoms are a rich and complex source of novel bioactive compounds, offering significant potential for therapeutic and agrochemical applications. Among these, peptide neurotoxins that modulate the activity of ion channels are of particular interest to the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phrixotoxin 3 (PaurTx3), a potent and selective modulator of voltage-gated sodium channels, originally identified in the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] This document details the experimental protocols for its purification, summarizes its key pharmacological properties, and visualizes the underlying scientific workflows and mechanisms of action.

Physicochemical and Pharmacological Properties of this compound

This compound is a 34-amino acid peptide with a molecular weight of 4059.74 Da.[2] Its structure is stabilized by three disulfide bridges, a common feature among many spider venom toxins.[3] The primary target of this compound is the voltage-gated sodium channel (Nav), with a particularly high affinity for the Nav1.2 subtype.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 4059.74 Da | [2] |

| Amino Acid Sequence | DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI | [2] |

| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [2] |

Caption: Physicochemical properties of this compound.

| Nav Channel Subtype | IC50 (nM) | Reference |

| Nav1.1 | 610 | [5] |

| Nav1.2 | 0.6 | [4][5] |

| Nav1.3 | 42 | [4][5] |

| Nav1.4 | 288 | [5] |

| Nav1.5 | 72 | [4][5] |

Caption: Inhibitory activity (IC50) of this compound on various voltage-gated sodium channel subtypes.

Experimental Protocols

The isolation and purification of this compound from the crude venom of Phrixotrichus auratus involves a multi-step process combining venom extraction and chromatographic techniques.

Venom Extraction

The collection of venom from tarantulas is a delicate procedure that can be achieved through several methods, with electrical stimulation being a common and effective approach.

-

Procedure:

-

The tarantula is carefully restrained.

-

A light electric charge (typically 6-12 volts) is applied to the chelicerae (mouthparts) of the spider.[6]

-

This stimulation induces the contraction of the venom glands, causing the venom to be expelled from the fangs.

-

The venom is collected in a capillary tube or a small vial.

-

The collected crude venom is then typically lyophilized (freeze-dried) for long-term storage and to allow for accurate weighing for subsequent experiments.

-

Purification of this compound

The purification of this compound from the complex mixture of proteins, peptides, and other small molecules in the crude venom is achieved through a multi-step high-performance liquid chromatography (HPLC) protocol. While the exact, detailed protocol for this compound is not publicly available, a representative workflow based on the purification of similar spider venom peptides involves an initial fractionation step using ion-exchange chromatography followed by one or more rounds of reverse-phase HPLC.

-

Step 1: Initial Fractionation by Cation-Exchange Chromatography

-

Sample Preparation: A known quantity of lyophilized crude venom is dissolved in a suitable aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

-

Chromatography System: A cation-exchange column (e.g., a CM-Sephadex column) is equilibrated with the starting buffer.[7]

-

Elution: The venom solution is loaded onto the column. The bound peptides are then eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Fraction Collection: Fractions are collected at regular intervals and their absorbance is monitored at 214 nm and 280 nm.

-

Bioassay: The collected fractions are screened for activity on voltage-gated sodium channels using electrophysiological techniques to identify the fractions containing the desired toxin.

-

-

Step 2: Reverse-Phase HPLC (RP-HPLC) Purification

-

Column: A C18 reverse-phase column is commonly used for the purification of peptides.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Elution: The active fraction(s) from the cation-exchange step are pooled, diluted, and injected onto the C18 column. The peptides are eluted with a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Solvent B over a set time).

-

Fraction Collection and Analysis: Fractions corresponding to distinct peaks on the chromatogram are collected. The purity and molecular weight of the peptide in each active fraction are determined by mass spectrometry (e.g., MALDI-TOF).

-

Iterative Purification: If necessary, a second round of RP-HPLC with a shallower gradient can be performed to achieve a higher degree of purity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Phrixotrichus auratus venom.

Caption: General workflow for the isolation and characterization of this compound.

Signaling Pathway: Mode of Action of this compound

This compound modulates the function of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. The toxin acts as a gating modifier, altering the voltage-dependence of channel activation.

References

- 1. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Phrixotoxin 3: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the Chilean copper tarantula Phrixotrichus auratus, is a potent and selective modulator of voltage-gated sodium channels (NaV).[1][2] Its high affinity and subtype selectivity, particularly for NaV1.2, make it an invaluable pharmacological tool for investigating the structure, function, and physiological roles of these ion channels.[2] This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound, including detailed experimental methodologies and visual representations of its mechanism of action.

Chemical Structure

This compound is a 34-amino acid peptide characterized by an Inhibitor Cystine Knot (ICK) motif.[1] This structural motif, formed by three interlocking disulfide bridges, confers significant stability to the peptide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | DCLGFLWKCNPSNDKCCRPNLVCSRKDKWCKYQI | [3][4] |

| Molecular Formula | C176H269N51O48S6 | [3][4][5] |

| Molecular Weight | 4059.74 Da | [3][4][5] |

| CAS Number | 880886-00-0 | [3][5] |

| Disulfide Bridges | Cys2-Cys17, Cys9-Cys23, Cys16-Cys30 | [3][4] |

The primary structure and the specific arrangement of its disulfide bonds are crucial for its biological activity.

Biological Properties and Mechanism of Action

This compound functions as a gating-modifier toxin of voltage-gated sodium channels.[1][3] Its primary mechanism involves binding to the voltage-sensing domain of the channel, thereby altering its gating kinetics.[1] Specifically, it causes a depolarizing shift in the voltage-dependence of activation and blocks the inward sodium current, which effectively prevents the channel from opening in response to moderate depolarization.[1][3] This leads to a reduced firing rate of neurons.[1]

Subtype Selectivity

A key feature of this compound is its selectivity for different NaV channel subtypes. It is one of the most potent and selective known modulators of the NaV1.2 channel.[2]

Table 2: Inhibitory Activity (IC50) of this compound on Various NaV Channel Subtypes

| NaV Subtype | IC50 (nM) | Reference |

| NaV1.1 | 288 | [2][3] |

| NaV1.2 | 0.6 | [2][3][4] |

| NaV1.3 | 42 | [2][3][4] |

| NaV1.4 | 72 | [3] |

| NaV1.5 | 610 | [2][3] |

In Vivo Effects

When injected into mice, this compound induces immediate and pronounced neurological effects, including general ataxia, lack of response to stimuli, and semi-paralysis.[1] The progression of symptoms includes an inability to stand, reduced breathing, flaccid paralysis, and eventual death due to respiratory failure.[1] These effects underscore the critical role of the targeted sodium channels in physiological function.

Signaling Pathway

This compound directly interferes with the function of voltage-gated sodium channels, a key component in the generation and propagation of action potentials in excitable cells such as neurons.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Protocols

The study of this compound's effects on NaV channels primarily relies on electrophysiological techniques. Below are generalized protocols for common assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing ion channels.

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired NaV channel α- and β-subunits.

-

Incubation: Incubate the oocytes for 2-4 days at 18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with a standard bath solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps to elicit sodium currents.

-

Record baseline currents.

-

-

Toxin Application: Perfuse the chamber with a solution containing the desired concentration of this compound.

-

Data Acquisition: Record currents in the presence of the toxin and compare them to the baseline to determine the extent of inhibition.

-

Analysis: Construct concentration-response curves to calculate the IC50 value.

Whole-Cell Patch Clamp on Mammalian Cells

This technique allows for the recording of ion channel activity from a single cell.

-

Cell Culture: Culture a mammalian cell line (e.g., HEK293) stably or transiently expressing the NaV channel of interest.

-

Recording Preparation:

-

Plate cells on coverslips and place a coverslip in the recording chamber on the stage of an inverted microscope.

-

Fill a glass micropipette (recording electrode) with an appropriate intracellular solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Recording and Toxin Application:

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

Apply voltage protocols to elicit sodium currents.

-

Apply this compound to the bath or via a local perfusion system.

-

Record changes in current amplitude and gating kinetics.

-

-

Data Analysis: Analyze the effects of the toxin on parameters such as peak current, voltage-dependence of activation and inactivation, and time constants of inactivation.

Caption: Generalized workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound is a highly specific and potent peptide modulator of voltage-gated sodium channels. Its unique chemical structure and selective biological activity make it an indispensable tool in neuroscience and pharmacology research. The detailed understanding of its properties and the application of robust experimental protocols will continue to facilitate the exploration of NaV channel function and the development of novel therapeutics targeting these critical ion channels.

References

Phrixotoxin 3: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and selective modulator of voltage-gated sodium channels (Navs). Its activity profile, particularly its high affinity for specific Nav subtypes implicated in pain and neurological disorders, positions it as a valuable pharmacological tool and a potential scaffold for novel therapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its interaction with Nav channels.

Introduction to this compound

This compound is a 34-amino-acid peptide characterized by an inhibitor cystine knot (ICK) motif, which confers significant structural stability. It belongs to the family of gating-modifier toxins, which modulate the function of voltage-gated ion channels by altering their gating properties rather than by direct pore block.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized across a range of voltage-gated sodium channel subtypes. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), from electrophysiological studies.

Table 1: Inhibitory Potency (IC50) of this compound on various Nav Channel Subtypes

| Nav Subtype | IC50 (nM) | Expression System | Reference(s) |

| Human Nav1.1 | 610 | Xenopus laevis oocytes | [1][2] |

| Human Nav1.2 | 0.6 | Xenopus laevis oocytes | [1][3][4][5] |

| Human Nav1.3 | 42 | Xenopus laevis oocytes | [1][3][4] |

| Human Nav1.4 | 288 | Xenopus laevis oocytes | [1][2] |

| Human Nav1.5 | 72 | Xenopus laevis oocytes | [1][3][4] |

| Human Nav1.7 | 25 | HEK293 cells | [6] |

Table 2: Effects of this compound on Nav Channel Gating Parameters

| Nav Subtype | Parameter | Effect | Reference(s) |

| Multiple | Voltage-dependence of activation | Depolarizing shift | [1][6][7] |

| Multiple | Inward sodium current | Block | [3][4][7] |

| Human Nav1.7 | Steady-state inactivation | Hyperpolarizing shift | [6] |

| Human Nav1.7 | Recovery from fast inactivation | Significantly slowed | [6] |

Mechanism of Action

This compound exerts its effects on voltage-gated sodium channels through a complex mechanism involving the modification of channel gating.

Gating Modification

As a typical gating-modifier toxin, this compound binds to the voltage-sensing domains (VSDs) of the Nav channel.[8] This interaction does not occlude the ion conduction pore but rather alters the conformational changes the channel undergoes in response to changes in membrane potential. The primary effects are:

-

Shift in Voltage-Dependence of Activation: this compound causes a depolarizing shift in the voltage-dependence of activation for several Nav channel subtypes.[1][6][7] This means that a stronger depolarization is required to open the channel, leading to a reduction in channel activity at physiological membrane potentials.

-

Inhibition of Inward Current: The toxin effectively blocks the inward sodium current in a voltage-dependent manner.[3][4][7]

-

Modulation of Inactivation: On the Nav1.7 channel, which is a key target in pain signaling, recombinant this compound has been shown to induce a hyperpolarizing shift in the voltage-dependence of steady-state inactivation and to slow the recovery from fast inactivation.[6] These effects can further reduce the availability of functional channels.

Binding Sites

Recent research has begun to elucidate the specific binding sites of this compound on Nav channels. A 2025 study has revealed that this compound binds to three distinct antagonistic sites on the human Nav1.6 channel.[9] While the precise residues are still being mapped, gating-modifier toxins typically interact with the extracellular loops of the S1-S2 and S3-S4 segments within the VSDs.[8][10] The interaction of this compound with multiple sites suggests a complex allosteric modulation of channel function.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound on voltage-gated sodium channels, based on common methodologies cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired human Nav channel α-subunit and auxiliary β-subunits. Incubate for 2-7 days at 18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a standard external solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with an appropriate internal solution (e.g., 3 M KCl).

-

Establish a stable two-electrode voltage clamp using a suitable amplifier.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., -10 mV).

-

-

Toxin Application:

-

Establish a stable baseline recording of sodium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the effect of the toxin on the sodium currents until a steady-state inhibition is reached.

-

To determine the IC50, apply a range of toxin concentrations and fit the resulting concentration-response data with the Hill equation.

-

Whole-Cell Voltage Clamp in HEK293 Cells

This technique allows for the study of ion channels in a mammalian cell line, which may provide a more physiologically relevant environment.

Methodology:

-

Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells and transiently or stably transfect them with the cDNA encoding the desired human Nav channel α-subunit and auxiliary β-subunits.

-

Cell Preparation: Dissociate the cells and plate them onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Transfer a coverslip to a recording chamber on an inverted microscope, perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).

-

Approach a cell with a patch pipette filled with an intracellular solution (e.g., containing in mM: 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, pH 7.2).

-

Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Voltage Protocols: Apply similar voltage protocols as described for the TEVC technique to measure current-voltage relationships and steady-state inactivation.

-

Toxin Application: Apply this compound via the perfusion system as described for the TEVC experiments.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

Caption: Experimental workflow for Whole-Cell Voltage Clamp studies.

Conclusion and Future Directions

This compound is a powerful tool for the study of voltage-gated sodium channels, demonstrating high potency and selectivity for certain subtypes. Its mechanism as a gating modifier, coupled with the recent discovery of multiple binding sites, highlights the complexity of toxin-channel interactions. Future research, including high-resolution structural studies of the this compound-Nav channel complex using techniques like cryo-electron microscopy, and detailed site-directed mutagenesis studies, will be crucial to fully elucidate its mechanism of action. Such studies will not only enhance our understanding of Nav channel function but also pave the way for the rational design of novel analgesics and other therapeutics targeting these critical ion channels.

References

- 1. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 2. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 3. Employing NaChBac for cryo-EM analysis of toxin action on voltage-gated Na+ channels in nanodisc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting sodium channel voltage sensors with spider toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phrixotoxin-3 binds to three distinct antagonistic sites on human Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct evidence that scorpion α-toxins (site-3) modulate sodium channel inactivation by hindrance of voltage-sensor movements - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of Phrixotoxin 3 (PaurTx3) for the voltage-gated sodium channel subtype NaV1.2. This compound, a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and highly selective blocker of NaV1.2 channels. This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: this compound Selectivity Profile

This compound exhibits a distinct selectivity profile across various voltage-gated sodium channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different NaV channels, highlighting its exceptional potency for NaV1.2.

| NaV Channel Subtype | IC50 (nM) | Selectivity Ratio (IC50 of Subtype / IC50 of NaV1.2) | Reference(s) |

| NaV1.2 | 0.6 | 1 | [1][2][3][4][5][6] |

| NaV1.3 | 42 | 70 | [1][2][3][4][5][7] |

| NaV1.5 | 72 | 120 | [2][3][4][7][8] |

| NaV1.4 | 288 | 480 | [1][3][4][5][8] |

| NaV1.1 | 610 | 1017 | [1][3][4][5][8] |

| NaV1.7 | 25 | 41.7 | [6] |

| NaV1.6 | ~100 | ~167 | [9] |

Experimental Protocols

The determination of the selectivity of this compound for NaV1.2 channels primarily relies on electrophysiological techniques, specifically the whole-cell patch-clamp method. This section outlines a typical protocol for assessing the IC50 of this compound on NaV1.2 channels expressed in a heterologous expression system.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the alpha subunit of the human NaV1.2 channel and auxiliary β subunits (e.g., β1 and β2) to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Cell Maintenance: Cells are cultured in a suitable medium (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiological Recording

-

Technique: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

Voltage-Clamp Protocol for IC50 Determination

-

Holding Potential: The cell membrane is held at a hyperpolarized potential of -100 mV to ensure that the majority of NaV1.2 channels are in the resting state.

-

Depolarizing Pulse: A series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied to elicit inward sodium currents.

-

Data Acquisition: The peak inward current is measured at each voltage step.

-

Compound Application: this compound is applied to the bath solution at increasing concentrations. The effect of the toxin on the peak inward current is measured after a stable block is achieved at each concentration.

-

IC50 Calculation: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. The data are then fitted with a Hill equation to determine the IC50 value, which is the concentration of the toxin that causes 50% inhibition of the sodium current.

Mandatory Visualizations

Experimental Workflow for Determining this compound Selectivity

Caption: Experimental workflow for determining the selectivity of this compound.

Signaling Pathway: NaV1.2 in Neuronal Excitability

Caption: Simplified signaling pathway of NaV1.2 in neuronal action potential propagation.

Conclusion

This compound is a powerful research tool for studying the physiological and pathophysiological roles of NaV1.2 channels. Its remarkable potency and selectivity, as demonstrated by the quantitative data, make it an invaluable ligand for dissecting the function of this specific sodium channel subtype. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and other NaV1.2-targeting compounds. The visualized workflow and signaling pathway further aid in understanding the experimental logic and the biological context of NaV1.2 channel modulation. This information is critical for researchers in the fields of neuroscience and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting voltage-gated sodium channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. This compound TFA | TargetMol [targetmol.com]

- 4. Phrixotoxin-3: Nav1.2 blocker I Smartox Biotechnology [smartox-biotech.com]

- 5. alfagen.com.tr [alfagen.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Phrixotoxin-3 - Smartox Biotechnology [mayflowerbio.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Disulfide Bridge Configuration of Phrixotoxin 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disulfide bridge configuration of Phrixotoxin 3 (PaurTx3), a potent neurotoxin isolated from the venom of the tarantula Phrixotrichus auratus. This compound is a valuable pharmacological tool for studying voltage-gated sodium channels (NaV), exhibiting high potency and selectivity for specific subtypes. A thorough understanding of its structure, particularly its disulfide connectivity, is crucial for its application in research and potential therapeutic development.

Core Toxin Properties and Disulfide Configuration

This compound is a 34-amino acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a compact structure stabilized by multiple disulfide bonds.[1] This structural motif confers significant stability to the toxin. The disulfide bridge configuration of this compound has been determined to be:

-

Cys2 - Cys17

-

Cys9 - Cys23

-

Cys16 - Cys30

This specific connectivity is crucial for the toxin's three-dimensional fold and its biological activity as a potent blocker of voltage-gated sodium channels.[2]

Quantitative Data Summary

The primary quantitative data associated with this compound relates to its inhibitory activity on various voltage-gated sodium channel subtypes. This data, primarily from electrophysiological studies, highlights the toxin's potency and selectivity.

| NaV Subtype | IC₅₀ (nM) | Reference |

| NaV1.1 | 288 | [3] |

| NaV1.2 | 0.6 | [3][4] |

| NaV1.3 | 42 | [3] |

| NaV1.4 | 72 | [3] |

| NaV1.5 | 610 | [3] |

Experimental Protocols: Determination of Disulfide Bridge Configuration

While the primary literature identifying this compound (Bosmans et al., 2006) confirms its amino acid sequence and activity, it does not provide a detailed experimental protocol for the determination of its disulfide bridges.[4][5] However, the methodology for elucidating the disulfide connectivity of similar spider venom peptides is well-established and typically involves a combination of peptide chemistry, enzymatic digestion, and mass spectrometry. The following is a generalized protocol based on standard methods for disulfide bond mapping of cysteine-rich peptides.[6]

Partial Reduction and Alkylation

This method aims to cleave one disulfide bond at a time, allowing for the identification of the newly freed cysteine residues.

-

Partial Reduction: The native toxin is incubated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) under controlled conditions (e.g., low pH, specific temperature, and short incubation time) to favor the reduction of the most accessible disulfide bond.

-

Alkylation of Free Thiols: The resulting free sulfhydryl groups are then alkylated with a reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent their re-oxidation. This step adds a specific mass to the modified cysteines, which can be detected by mass spectrometry.

-

Purification: The partially reduced and alkylated intermediates are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Complete Reduction and Differential Alkylation

-

Complete Reduction: The remaining intact disulfide bonds in the purified intermediates are then fully reduced using a stronger reducing agent like dithiothreitol (DTT) at a higher pH.

-

Differential Alkylation: The newly exposed cysteine residues are alkylated with a different alkylating agent (e.g., 4-vinylpyridine) that has a different mass signature than the one used in the first step.

Enzymatic Digestion

-

The fully reduced and differentially alkylated peptide is subjected to enzymatic digestion using a protease such as trypsin or chymotrypsin. The choice of enzyme depends on the amino acid sequence of the toxin to generate peptide fragments of suitable size for mass spectrometric analysis.

Mass Spectrometry Analysis

-

The resulting peptide fragments are analyzed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI)-MS/MS.

-

By identifying the peptide fragments containing the differentially alkylated cysteines and analyzing their masses, the original disulfide linkages can be deduced.

Edman Degradation (for sequence confirmation)

-

Automated Edman degradation can be used on the native or fragmented peptide to confirm the primary amino acid sequence.[7][8][9] In this process, the N-terminal amino acid is sequentially cleaved and identified.[10] This ensures the correct assignment of cysteine positions within the peptide chain.

Visualizations

Experimental Workflow for Disulfide Bridge Determination

Caption: Generalized experimental workflow for determining the disulfide bridge configuration of this compound.

Mechanism of Action: Voltage-Gated Sodium Channel Inhibition

Caption: Simplified diagram illustrating the inhibitory action of this compound on voltage-gated sodium channels.

References

- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]

- 2. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the Native Disulfide Isomers of the Novel χ-Conotoxin PnID: Implications for Further Increasing Conotoxin Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. ehu.eus [ehu.eus]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Phrixotoxin Spider Venoms: A Technical Guide to Their Core Pharmacology and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth review of the literature on Phrixotoxins, a family of peptide toxins isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus (formerly Paraphysa scrofa).[1] These toxins are potent and selective modulators of voltage-gated ion channels, making them invaluable tools for pharmacological research and potential leads for therapeutic development. This guide summarizes their quantitative effects, details the experimental protocols used for their characterization, and visualizes their mechanisms of action and experimental workflows.

Data Presentation: Quantitative Effects of Phrixotoxins

Phrixotoxins are broadly classified into two groups based on their primary targets: Phrixotoxin-1 and -2, which target voltage-gated potassium (Kv) channels, and Phrixotoxin-3, which targets voltage-gated sodium (Nav) channels.[1]

Phrixotoxin-1 (PaTx1) and Phrixotoxin-2 (PaTx2)

PaTx1 and PaTx2 are potent and specific blockers of A-type potassium currents, particularly those mediated by the Shal-type (Kv4) subfamily of channels.[2] Their selectivity is a key feature, as they show little to no effect on other potassium channel subfamilies such as Shaker (Kv1), Shab (Kv2), and Shaw (Kv3).[2][3]

Table 1: Inhibitory Potency (IC₅₀) of Phrixotoxin-1 and -2 on Kv4 Channels

| Toxin | Target Channel | Reported IC₅₀ (nM) | Expression System | Reference |

| Phrixotoxin-1 (PaTx1) | Kv4.3 | 28 | Xenopus oocytes | [2] |

| Phrixotoxin-1 (PaTx1) | Kv4.2 / Kv4.3 | 5 - 70 | Xenopus oocytes | [2][3] |

| Phrixotoxin-2 (PaTx2) | Kv4.2 | 34 | Recombinant | [3] |

| Phrixotoxin-2 (PaTx2) | Kv4.3 | 71 | Recombinant | [3] |

Note: IC₅₀ is the concentration of a drug that gives a half-maximal inhibitory response.[4][5]

Phrixotoxin-3 (PaurTx3)

Phrixotoxin-3 (also known as Beta-theraphotoxin-Ps1a) is a potent modulator of several voltage-gated sodium channel subtypes.[1][6] It is recognized as one of the most potent and selective modulators of the Nav1.2 channel.[7]

Table 2: Inhibitory Potency (IC₅₀) of Phrixotoxin-3 on Nav Channels

| Toxin | Target Channel | Reported IC₅₀ (nM) | Reference |

| Phrixotoxin-3 (PaurTx3) | Nav1.2 | 0.6 | [6] |

| Phrixotoxin-3 (PaurTx3) | Nav1.3 | 42 | [6] |

| Phrixotoxin-3 (PaurTx3) | Nav1.5 | 72 | |

| Phrixotoxin-3 (PaurTx3) | Nav1.4 | 288 | [6] |

| Phrixotoxin-3 (PaurTx3) | Nav1.1 | 610 | [6] |

Mechanism of Action

Phrixotoxins do not act as simple pore blockers. Instead, they are classified as "gating modifiers," altering the voltage-dependent activation and inactivation properties of their target channels.[8]

Phrixotoxin-1 and -2 on Kv4 Channels

PaTx1 and PaTx2 inhibit Kv4.2 and Kv4.3 channels by binding to the voltage-sensing domain, likely near the S3 and S4 segments.[1][8] This interaction shifts the voltage-dependence of activation and steady-state inactivation to more depolarized potentials.[1] The toxins preferentially bind to the closed or inactivated state of the channel, thereby preventing its opening in response to moderate depolarization.[1][8] This results in a concentration-dependent increase in the time-to-peak current and a slowing of current inactivation.[1]

Phrixotoxin-3 on Nav Channels

Phrixotoxin-3 modulates voltage-gated sodium channels through a dual mechanism characteristic of gating-modifier toxins.[6] It causes a depolarizing shift in the voltage-dependence of channel activation and also blocks the inward sodium current.[1][6] This combined action effectively prevents the channels from opening upon moderate depolarization, leading to a reduced firing rate in neurons.[1]

Experimental Protocols

The characterization of Phrixotoxins involves a multi-step process, from venom extraction to detailed electrophysiological analysis.

Toxin Purification

-

Venom Collection : Crude venom is obtained from specimens of Phrixotrichus auratus.

-

Initial Fractionation : The venom is diluted and subjected to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is used to separate the venom into multiple fractions.[2]

-

Activity Screening : Each fraction is screened for activity on the target ion channel (e.g., Kv4.3) expressed in a heterologous system.

-

Secondary Purification : Active fractions undergo further purification, typically using ion exchange chromatography, followed by another C18 RP-HPLC step to yield the pure toxin.[2]

-

Verification : The purity and identity of the toxin are confirmed by mass spectrometry.

Heterologous Expression of Ion Channels

To study the effect of toxins on specific ion channel subtypes, the channel's corresponding cRNA or plasmid DNA is introduced into host cells that do not endogenously express them.

-

Xenopus Oocytes :

-

Mammalian Cell Lines (e.g., COS, HEK293) :

-

Cells are plated on cover glasses at a specific density (e.g., 20,000 cells).[2]

-

They are then transfected with a plasmid DNA vector containing the gene for the ion channel using methods like the DEAE-dextran/chloroquine method.[2]

-

A co-transfection with a marker plasmid (e.g., expressing CD8) is often performed to allow for easy identification of successfully transfected cells.[2]

-

Currents are typically recorded 1-2 days post-transfection.[2]

-

Electrophysiological Recording

The functional effects of Phrixotoxins are quantified using voltage-clamp electrophysiology.

-

Two-Electrode Voltage-Clamp (TEVC) : Primarily used with Xenopus oocytes. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current, allowing for the recording of macroscopic currents from the entire cell.[2]

-

Whole-Cell Patch-Clamp : Used with cultured mammalian cells or isolated primary cells (e.g., cardiomyocytes).[2]

-

Solutions : The external (bath) solution is formulated to isolate the current of interest (e.g., containing Cd²⁺ to block Ca²⁺ currents).[2] The internal (pipette) solution mimics the intracellular ionic environment. Toxin-containing solutions often include 0.1% bovine serum albumin (BSA) to prevent adsorption of the peptide to surfaces.[2]

-

Procedure : A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Protocols : Specific voltage protocols are applied to elicit channel activation, inactivation, and recovery. For instance, to generate a current-voltage (I-V) curve for Kv4.3, depolarizing pulses are applied in 10 mV increments from a holding potential of -80 mV.[2] The peak currents are measured after digital leak subtraction.[2]

-

Structural Characteristics

Phrixotoxins, like many other spider venom peptides, adopt a highly stable and compact structure known as the inhibitor cystine knot (ICK) motif.[8][9] This motif consists of a compact core cross-linked by three disulfide bridges, which confers significant resistance to thermal and chemical denaturation.[8][10] The ICK scaffold provides a stable framework upon which variable loops present the specific residues required for high-affinity and selective interaction with their ion channel targets.[8] The solution structure of Phrixotoxin-1 has been determined by NMR, confirming its adherence to this common spider toxin fold.[8]

References

- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]

- 2. Effects of phrixotoxins on the Kv4 family of potassium channels and implications for the role of Ito1 in cardiac electrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smartox-biotech.com [smartox-biotech.com]

- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. smartox-biotech.com [smartox-biotech.com]

- 8. Solution structure of Phrixotoxin 1, a specific peptide inhibitor of Kv4 potassium channels from the venom of the theraphosid spider Phrixotrichus auratus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Function and Therapeutic Potential of Spider Venom-Derived Cysteine Knot Peptides Targeting Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Phrixotoxin 3

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Phrixotoxin 3 is a potent neurotoxin and should only be handled by trained personnel in a properly equipped laboratory setting. Always consult the official Material Safety Data Sheet (MSDS) provided by your supplier and adhere to your institution's specific safety protocols before handling this compound.

Introduction

This compound (PaurTx3) is a peptide toxin isolated from the venom of the Chilean copper tarantula, Phrixotrichus auratus.[1] It functions as a potent and selective modulator of voltage-gated sodium channels (NaV), making it a valuable pharmacological tool for studying the physiology and pharmacology of these channels.[2] Specifically, it is recognized as one of the most potent and selective modulators of the NaV1.2 subtype.[2] Like other gating-modifier toxins, this compound alters the voltage-dependence of channel activation and can block the inward sodium current, thereby inhibiting action potential firing.[1][3] Its high affinity and subtype selectivity make it a critical ligand for neuroscience research, but these properties also necessitate stringent safety measures during its handling and use.

Toxicological Profile

The primary toxicity of this compound stems from its potent blockade of voltage-gated sodium channels, which are critical for neuronal and muscle function.

In-Vivo Effects

| Subject | Observed Effects Following Injection | Reference |

| Mice | Immediate general ataxia, lack of response to stimuli, semi-paralysis, inability to stand, reduction in breathing, and eventual death due to flaccid paralysis and respiratory failure. | [1] |

In-Vitro Activity (IC50)

This compound exhibits varying inhibitory concentrations across different voltage-gated sodium channel subtypes, highlighting its selectivity.

| NaV Subtype | IC50 (nM) | Reference(s) |

| NaV1.1 | 610 | [2][3] |

| NaV1.2 | 0.6 | [2][3][4] |

| NaV1.3 | 42 | [2][3][4] |

| NaV1.4 | 288 | [2][3] |

| NaV1.5 | 72 | [2][3][4] |

Hazard Identification and Safety Precautions

Due to its high toxicity, this compound must be treated as a hazardous substance. The primary routes of exposure are ingestion, inhalation, and skin absorption.

General Precautions

-

Do not eat, drink, or smoke when handling this product.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray. Work in a designated fume hood or use a certified respiratory protection device.

-

Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).

-

Wash hands thoroughly after handling.

Recommended Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU). |

| Skin Protection | Complete suit protecting against chemicals, and gloves (e.g., Nitrile rubber). The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |

Table data adapted from general guidelines for potent neurotoxins.

First Aid Measures

In case of exposure, immediate medical attention is critical. Show the safety data sheet to the attending physician.

| Exposure Route | First Aid Procedure |

| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Never give anything by mouth to an unconscious person. |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately. |

| Skin Contact | Take victim immediately to hospital. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes and consult a physician. |

Table data adapted from general guidelines for potent neurotoxins.

Handling, Storage, and Disposal

Handling and Reconstitution

This compound is typically supplied as a lyophilized peptide.

-

Reconstitution: For reconstitution, it is soluble to 1 mg/ml in water.[4] If solubility issues arise, alternative methods include the addition of a small amount of ammonium hydroxide (<50 µL), 10-30% acetic acid, or dissolving in a small amount of DMSO followed by dilution with water to the desired concentration.[3]

-

Aliquoting: To avoid product degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes immediately after reconstitution.[5]

Storage

-

Lyophilized Powder: Store at -20°C.[4]

-

Stock Solutions: For long-term stability, store at -80°C (use within 6 months). For short-term use, store at -20°C (use within 1 month).[5]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.

Accidental Release Measures (Spill)

Evacuate personnel to safe areas and ensure adequate ventilation. Prevent further leakage or spillage if it is safe to do so.

Caption: Workflow for a safe response to a this compound spill.

Mechanism of Action

This compound is classified as a gating-modifier toxin. It binds to voltage-gated sodium channels, likely near the S3-S4 segments of the voltage-sensing domain.[1][6] This interaction has two primary consequences:

-

Depolarizing Shift: It shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to a moderate change in membrane potential.[1]

-

Current Blockade: It physically blocks the inward flow of sodium ions (Na+) through the channel pore.[1][4]

The net effect is a potent inhibition of sodium currents, which prevents the generation and propagation of action potentials in excitable cells like neurons and muscle cells.

Caption: this compound blocks Na+ influx through voltage-gated channels.

Experimental Protocols & Workflows

This compound is commonly used in electrophysiology assays to study its effects on specific NaV channel subtypes.

Example Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines a method to determine the IC50 of this compound on a specific NaV channel subtype (e.g., NaV1.2) expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

-

Inject oocytes with cRNA encoding the desired NaV channel α-subunit and any necessary β-subunits.

-

Incubate oocytes for 2-5 days at 18°C to allow for channel expression.

2. Solution Preparation:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.

-

Toxin Stock Solution: Prepare a high-concentration stock (e.g., 1 mM) of this compound in water or appropriate solvent and store at -80°C.

-

Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in ND96 to achieve the desired final concentrations for the dose-response curve (e.g., 0.01 nM to 1000 nM).

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

-

Clamp the oocyte at a holding potential of -90 mV.[7]

-

To measure peak sodium current, apply a depolarizing voltage step (e.g., to 0 mV for 100 ms).[7][8]

-

Establish a stable baseline current by perfusing the oocyte with ND96.

-

Apply increasing concentrations of this compound via the perfusion system, allowing several minutes at each concentration for the effect to reach steady-state. Record the peak inward current at each concentration.

4. Data Analysis:

-

Measure the peak inward sodium current at each toxin concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current in ND96 alone.

-

Plot the percentage of inhibition against the logarithm of the toxin concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

Caption: Experimental workflow for IC50 determination using TEVC.

References

- 1. Phrixotoxin - Wikipedia [en.wikipedia.org]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 5. glpbio.com [glpbio.com]

- 6. Solution structure of Phrixotoxin 1, a specific peptide inhibitor of Kv4 potassium channels from the venom of the theraphosid spider Phrixotrichus auratus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design of Ultrapotent Genetically Encoded Inhibitors of Kv4.2 for Gating Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phrixotoxin 3 in Whole-Cell Voltage-Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin 3 (PaurTx3) is a potent peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It functions as a highly selective gating-modifier of voltage-gated sodium channels (Nav). As one of the most potent known modulators of the Nav1.2 subtype, this compound serves as an invaluable pharmacological tool for the study of these channels.[1][2] Its mechanism of action involves binding to the voltage-sensing domain of the channel, which leads to a depolarizing shift in the voltage-dependence of activation and a block of the inward sodium current. This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage-clamp recordings, designed to assist researchers in accurately characterizing its effects on sodium channel function.

Mechanism of Action

This compound is classified as a gating-modifier toxin. Unlike pore blockers that physically occlude the ion conduction pathway, gating modifiers bind to the voltage-sensing domains (VSDs) of the channel.[3][4] Specifically, this compound is thought to interact with the S3b-S4 loop, also known as the "paddle motif," within the VSD.[3] This interaction stabilizes the voltage sensor in its resting or closed state, a mechanism often referred to as "voltage-sensor trapping."[3] Consequently, a stronger depolarization is required to activate the channel, resulting in a shift of the voltage-activation relationship to more positive potentials. This modulation of channel gating effectively inhibits the generation of the inward sodium current that is crucial for the initiation and propagation of action potentials in excitable cells.

Data Presentation

The inhibitory potency of this compound varies across different subtypes of voltage-gated sodium channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several Nav channel subtypes.

| Nav Channel Subtype | IC50 (nM) | Reference |

| Nav1.1 | 288 | [1] |

| Nav1.2 | 0.6 | [1][2] |

| Nav1.3 | 42 | [1] |

| Nav1.4 | 72 | [1] |

| Nav1.5 | 72 |

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of this compound and other gating-modifier toxins using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes expressing cloned Nav channels. These protocols can be adapted for whole-cell patch-clamp recordings from mammalian cells.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized peptide in high-purity water or a suitable buffer (e.g., with 0.1% BSA to prevent non-specific binding) to a stock concentration of 10-100 µM.

-

Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.

Whole-Cell Voltage-Clamp Recordings from Xenopus Oocytes

This protocol is adapted from the methods used in the primary characterization of this compound.[1][5]

1. Oocyte Preparation:

-

Harvest stage V–VI oocytes from adult female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with cRNA encoding the desired Nav channel α-subunit and β-subunit(s).

-

Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution.

2. Solutions:

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4 with NaOH.

-

Recording Solution (in mM): Similar to ND96, may be supplemented with other channel blockers if necessary to isolate sodium currents.

-

Intracellular Electrode Solution (in M): 3 M KCl.

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two glass microelectrodes (resistance 0.5–2 MΩ) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -90 mV to ensure the channels are in a closed, resting state.

-

Record sodium currents using a two-electrode voltage-clamp amplifier.

4. Protocol for Determining IC50:

-

From the holding potential of -90 mV, apply a depolarizing test pulse to the voltage that elicits the peak inward current (e.g., 0 mV) for a duration of 50-100 ms.

-

Establish a stable baseline recording of the peak inward current.

-

Apply increasing concentrations of this compound to the bath via the perfusion system.

-

Allow sufficient time for the toxin effect to reach steady-state at each concentration.

-

Measure the peak inward current at each concentration and normalize to the control current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

5. Protocol for Assessing Voltage-Dependence of Activation:

-

From a holding potential of -90 mV, apply a series of depolarizing test pulses in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for a duration of 50-100 ms.

-

Record the peak inward current at each test potential to generate a current-voltage (I-V) relationship.

-

Convert the peak currents to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for sodium.

-

Normalize the conductance to the maximum conductance (G/Gmax) and plot it against the test potential.

-

Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).

-

Repeat this protocol after the application of this compound to observe the shift in the voltage-dependence of activation.

Visualizations

Caption: Workflow for this compound electrophysiology.

Caption: this compound mechanism of action.

References

- 1. Four novel tarantula toxins as selective modulators of voltage-gated sodium channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. Using voltage‐sensor toxins and their molecular targets to investigate NaV1.8 gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Phrixotoxin 3 in Electrophysiology Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin 3 is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype.[1][2][3] As a gating modifier, this compound alters the voltage-dependent properties of these channels, making it a valuable pharmacological tool for studying their function and for investigating their role in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for the use of this compound in electrophysiology assays, with a focus on the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Mechanism of Action

This compound acts as a gating modifier of voltage-gated sodium channels. Its primary mechanism involves:

-

Blockade of the Inward Sodium Current: The toxin physically obstructs the ion conduction pathway, thereby inhibiting the influx of sodium ions that is crucial for the generation and propagation of action potentials.[1][2]

-

Modification of Channel Gating: this compound binds to the voltage-sensing domain of the channel, altering its conformational changes in response to changes in membrane potential.[5] This results in a depolarizing shift in the voltage-dependence of activation, meaning that a stronger depolarization is required to open the channel.[1][4]

The interaction of this compound with the NaV channel is voltage-dependent, and it is thought to bind to the extracellular S3-S4 linker of domain II.

Quantitative Data

The inhibitory potency of this compound varies across different NaV channel subtypes, highlighting its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| NaV Channel Subtype | IC50 (nM) | Reference |

| NaV1.1 | 610 | [1] |

| NaV1.2 | 0.6 | [1][2][3] |

| NaV1.3 | 42 | [1][2] |

| NaV1.4 | 288 | [1] |

| NaV1.5 | 72 | [1][2] |

Data from Bosmans et al., 2006, obtained using two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes.

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is a peptide and should be handled with care to avoid degradation. It is recommended to briefly centrifuge the vial before opening. The peptide is soluble in water.[2] For a 1 mM stock solution, dissolve the appropriate amount of toxin in sterile, nuclease-free water. For example, for a product with a molecular weight of 4059.74 g/mol , dissolve 1 mg in 246.3 µL of water.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired human NaV channel α-subunit and β1-subunit.

-

Incubate the injected oocytes at 19°C for 2-4 days in ND96 solution.

2. Solutions:

-

ND96 Solution (for oocyte incubation):

-

96 mM NaCl

-

2 mM KCl

-

1.8 mM CaCl2

-

1 mM MgCl2

-

5 mM HEPES

-

Adjust pH to 7.4 with NaOH.

-

Supplement with 50 µg/mL gentamicin.

-

-

Recording Solution (External):

-

96 mM NaCl

-

2 mM KCl

-

1.8 mM CaCl2

-

1 mM MgCl2

-

5 mM HEPES

-

Adjust pH to 7.4 with NaOH.

-

-

This compound Application: Prepare working concentrations of this compound by diluting the stock solution in the recording solution.

3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two glass microelectrodes (0.2-1.0 MΩ resistance) filled with 3 M KCl.

-

Use a commercial two-electrode voltage clamp amplifier to clamp the oocyte membrane potential.

4. Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship and Activation:

-

Hold the membrane potential at -90 mV.

-

Apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for a duration of 100 ms.

-

Measure the peak inward current at each voltage step.

-

To determine the voltage-dependence of activation, convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Erev), where Vm is the test potential and Erev is the reversal potential for Na+.

-

Normalize the conductance (G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).

-

-

Steady-State Inactivation:

-

Hold the membrane potential at -120 mV.

-

Apply a series of 500 ms prepulses ranging from -120 mV to 0 mV in 10 mV increments.

-

Follow each prepulse with a 100 ms test pulse to 0 mV to measure the fraction of available channels.

-

Normalize the peak current during the test pulse to the maximum peak current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

-

5. Data Analysis:

-

Record and analyze the sodium currents before and after the application of different concentrations of this compound.

-

To determine the IC50, plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve.

-

Compare the V1/2 of activation and inactivation in the absence and presence of the toxin to quantify the voltage shift.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow

Caption: Experimental workflow for this compound application in TEVC assays.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Na+ channel inactivation by the DIII and DIV voltage-sensing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Site-3 Toxins and Cardiac Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Phrixotoxin 3 in the Study of Neuronal Hyperexcitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a hallmark of numerous neurological disorders, including epilepsy, neuropathic pain, and spasticity. At the core of this phenomenon lies the dysfunction of voltage-gated sodium channels (Nav), which are responsible for the initiation and propagation of action potentials. Phrixotoxin 3 (PaurTx3), a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus, has emerged as a potent and selective tool for investigating the role of specific Nav channel subtypes in neuronal excitability. Its high affinity for the Nav1.2 channel makes it particularly valuable for dissecting the contribution of this specific channel to pathological firing patterns in neurons.

This compound acts as a gating modifier, causing a depolarizing shift in the voltage-dependence of activation and blocking the inward sodium current.[1][2] This dual mechanism effectively reduces the availability of sodium channels to open in response to depolarization, thereby dampening neuronal excitability. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neuronal hyperexcitability.

Data Presentation

This compound Selectivity Profile

This compound exhibits a distinct selectivity profile for various mammalian voltage-gated sodium channel subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its exceptional potency for Nav1.2.

| Nav Channel Subtype | IC50 (nM) | Reference |

| Nav1.1 | 610 | [1] |

| Nav1.2 | 0.6 | [1][2] |

| Nav1.3 | 42 | [1][3] |

| Nav1.4 | 288 | [1] |

| Nav1.5 | 72 | [1][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with voltage-gated sodium channels, primarily Nav1.2. This interaction modifies the channel's gating properties, leading to a reduction in the sodium current that underlies the rising phase of the action potential.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol describes the use of this compound to study its effects on sodium currents and neuronal firing in cultured neurons (e.g., dorsal root ganglion or hippocampal neurons).

Materials:

-

This compound (lyophilized powder)

-

External (bath) solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

-

Cultured neurons (e.g., primary rat hippocampal or DRG neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

-

Preparation of this compound Stock Solution:

-

Reconstitute lyophilized this compound in sterile, deionized water to a stock concentration of 10 µM.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Plate neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine) and culture for 7-14 days.

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

-

-

Whole-Cell Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a giga-ohm seal (>1 GΩ) with a healthy-looking neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol to Isolate Sodium Currents:

-

Hold the neuron at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

-

Record baseline sodium currents in the absence of the toxin.

-

Perfuse the chamber with external solution containing the desired concentration of this compound (e.g., 1-100 nM).

-

After a stable block is achieved (typically 2-5 minutes), repeat the voltage-step protocol to record the inhibited sodium currents.

-

To assess the voltage-dependence of the block, measure the peak inward current at each voltage step before and after toxin application.

-

-

Current-Clamp Protocol to Assess Neuronal Firing:

-

Switch to current-clamp mode and record the resting membrane potential.

-

Inject a series of depolarizing current steps (e.g., from 0 pA to 200 pA in 20 pA increments for 500 ms) to elicit action potentials.

-

Record the baseline firing frequency, action potential threshold, and amplitude.

-

Perfuse with this compound (e.g., 1-100 nM).

-

Repeat the current injection protocol and record the changes in firing properties.

-

Data Analysis:

-

Voltage-Clamp: Calculate the percentage of current inhibition at each voltage. Plot a dose-response curve to determine the IC50 value. Analyze changes in the voltage-dependence of activation and inactivation.

-

Current-Clamp: Quantify changes in the number of action potentials fired at each current step, the action potential threshold, and amplitude.

In Vivo Models of Neuronal Hyperexcitability

A. Rodent Model of Epilepsy (Kainic Acid-Induced Seizures)

This protocol outlines the use of this compound to assess its anticonvulsant effects in a kainic acid-induced seizure model in rodents.

Materials:

-

This compound

-

Kainic acid

-

Sterile saline (0.9% NaCl)

-

Adult male rats (e.g., Sprague-Dawley, 250-300g)

-

Intracerebroventricular (ICV) or intraperitoneal (IP) injection supplies

-

Behavioral observation setup (e.g., video recording)

-

EEG recording equipment (optional)

Protocol:

-

Animal Preparation:

-

House animals individually with ad libitum access to food and water.

-

For ICV administration, surgically implant a guide cannula into the lateral ventricle of the brain under anesthesia. Allow for a recovery period of at least one week.

-

-

Drug Preparation:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., 1-10 µg/µL for ICV; dose to be determined by dose-response studies for IP).

-

Dissolve kainic acid in sterile saline (e.g., 1 mg/mL).

-

-

Drug Administration:

-

Administer this compound or vehicle (saline) via the desired route (ICV or IP).

-

After a predetermined pretreatment time (e.g., 15-30 minutes), administer kainic acid (e.g., 10-12 mg/kg, IP) to induce seizures.

-

-